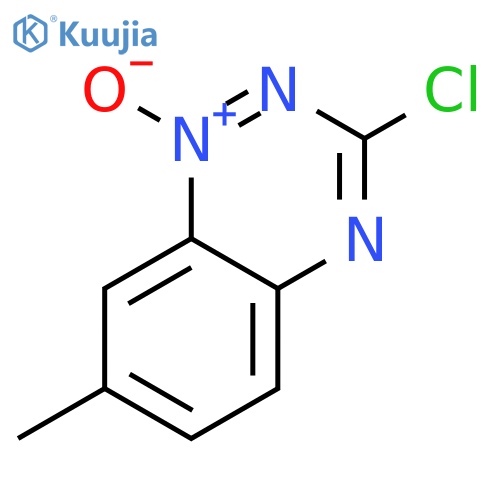Cas no 54448-50-9 (3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide)

54448-50-9 structure
商品名:3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide
- 3-chloro-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium
- 3-Chloro-7-methyl-1,2,4-benzotriazine 1-oxide
- SCHEMBL2129100
- 3-chloro-7-methylbenzo[e][1,2,4]triazine 1-oxide
- DTXSID60509741
- 3-Chloro-7-methyl-1,2,4-benzotriazine1-Oxide
- 54448-50-9
- 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine
- FAHQCNVADJMQMX-UHFFFAOYSA-N
- 3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide
-
- インチ: InChI=1S/C8H6ClN3O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3
- InChIKey: FAHQCNVADJMQMX-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=CC=C(C)C=C2[N+]([O-])=N1
計算された属性
- せいみつぶんしりょう: 195.0199395g/mol
- どういたいしつりょう: 195.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.2Ų
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C601728-5mg |
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide |
54448-50-9 | 5mg |
$305.00 | 2023-05-18 | ||
| TRC | C601728-25mg |
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide |
54448-50-9 | 25mg |
$1401.00 | 2023-05-18 | ||
| TRC | C601728-10mg |
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide |
54448-50-9 | 10mg |
$574.00 | 2023-05-18 |
3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
54448-50-9 (3-Chloro-7-methyl-1,2,4-benzotriazine 1-Oxide) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
